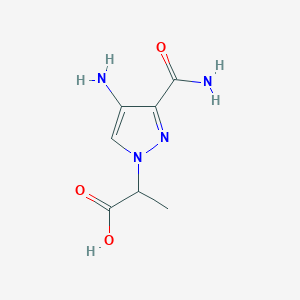

2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived α-amino acid characterized by a propanoic acid backbone substituted with a 4-amino-3-carbamoyl-pyrazole moiety. Its molecular formula is C₇H₁₀N₄O₃, and it features a chiral center at the α-carbon of the propanoic acid chain.

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(4-amino-3-carbamoylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H10N4O3/c1-3(7(13)14)11-2-4(8)5(10-11)6(9)12/h2-3H,8H2,1H3,(H2,9,12)(H,13,14) |

InChI Key |

XOAICGDZJPAVDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The presence of the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Chloro () and alkyl () substituents in analogs prioritize lipophilicity, which may influence bioavailability and target binding.

Physicochemical Properties

- Solubility: The amino and carbamoyl groups in the target compound likely improve water solubility compared to chloro- or alkyl-substituted analogs .

- pKa: The amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) suggest zwitterionic behavior at physiological pH, similar to other α-amino acids.

Biological Activity

2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid, with the CAS number 1694553-26-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that are currently being explored in scientific research.

The molecular formula of this compound is , with a molecular weight of 198.18 g/mol. Its structural features include an amino group and a carbamoyl group attached to the pyrazole ring, which contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1694553-26-8 |

| Molecular Formula | C7H10N4O3 |

| Molecular Weight | 198.18 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis.

Potential Targets

- Enzymatic Inhibition : Similar pyrazole derivatives have shown inhibitory activity against enzymes such as xanthine oxidase, which is involved in uric acid metabolism.

- Cancer Pathways : The compound may interact with pathways related to cancer cell proliferation, potentially serving as a therapeutic agent in oncology.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could exhibit similar effects.

Anticancer Properties

The compound's structural similarity to other known anticancer agents raises the possibility of it acting as a small molecule inhibitor in cancer therapy. For instance, compounds targeting the Hsp90 chaperone protein have shown promise in reducing tumor growth by inhibiting critical signaling pathways involved in cancer progression .

Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds with structural similarities to this compound exhibited moderate to excellent activity against phytopathogenic fungi, indicating potential applications in agricultural settings .

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. These findings suggest that further exploration of this compound could lead to the development of novel anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.